2-(Trifluoromethyl)dioxolane

CAS No.: 2344-09-4

Cat. No.: VC2193266

Molecular Formula: C4H5F3O2

Molecular Weight: 142.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2344-09-4 |

|---|---|

| Molecular Formula | C4H5F3O2 |

| Molecular Weight | 142.08 g/mol |

| IUPAC Name | 2-(trifluoromethyl)-1,3-dioxolane |

| Standard InChI | InChI=1S/C4H5F3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 |

| Standard InChI Key | SKIIHLUNHCIQAF-UHFFFAOYSA-N |

| SMILES | C1COC(O1)C(F)(F)F |

| Canonical SMILES | C1COC(O1)C(F)(F)F |

Introduction

Fundamental Characteristics

Chemical Identity

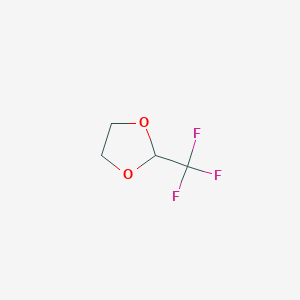

2-(Trifluoromethyl)dioxolane is an organic compound characterized by its five-membered heterocyclic ring containing two oxygen atoms and a trifluoromethyl group at the 2-position. Its systematic IUPAC name is 2-(trifluoromethyl)-1,3-dioxolane . This compound is identified by the Chemical Abstracts Service (CAS) registry number 2344-09-4, which serves as its unique identifier in chemical databases and literature . The molecular formula is C4H5F3O2, indicating four carbon atoms, five hydrogen atoms, three fluorine atoms, and two oxygen atoms in its structure .

Physical Properties

The physical properties of 2-(Trifluoromethyl)dioxolane contribute significantly to its behavior in various chemical environments and applications. Understanding these properties is essential for researchers working with this compound.

Table 1: Physical Properties of 2-(Trifluoromethyl)dioxolane

| Property | Value |

|---|---|

| Molecular Weight | 142.08 g/mol |

| Boiling Point | 89.5 °C |

| Density | 1.46 g/cm³ |

| Refractive Index | 1.3354 |

| Physical State at Room Temperature | Liquid |

| Flash Point | Not specified in sources |

These properties indicate that 2-(Trifluoromethyl)dioxolane is a relatively low-boiling liquid with a density greater than water . The presence of the trifluoromethyl group significantly affects its physical properties, particularly its boiling point and density, when compared to unsubstituted dioxolane compounds. The high electronegativity of fluorine atoms in the trifluoromethyl group also influences its polarity and solubility characteristics.

Structural Characteristics and Bonding

Molecular Structure

The molecular structure of 2-(Trifluoromethyl)dioxolane consists of a five-membered dioxolane ring with a trifluoromethyl (-CF3) substituent at the 2-position. The dioxolane ring contains two oxygen atoms at positions 1 and 3, with the remaining positions occupied by carbon and hydrogen atoms. This arrangement creates a heterocyclic structure with distinct electronic properties due to the electron-withdrawing nature of the trifluoromethyl group.

Electronic Properties

The trifluoromethyl group in 2-(Trifluoromethyl)dioxolane exerts a strong electron-withdrawing effect on the molecule due to the high electronegativity of fluorine atoms. This electronic distribution affects the reactivity of the dioxolane ring, particularly the susceptibility of the acetal carbon (C-2) to nucleophilic attack. The presence of the trifluoromethyl group enhances the lipophilicity and stability of the compound, making it valuable for various chemical applications.

Chemical Reactivity

Oxidation Reactions

2-(Trifluoromethyl)dioxolane undergoes oxidation reactions when treated with appropriate oxidizing agents. These reactions can lead to the formation of trifluoromethyl-substituted carboxylic acids. Common oxidizing agents employed in these transformations include potassium permanganate and chromium trioxide. The oxidation typically occurs at the carbon atoms of the dioxolane ring, resulting in ring-opening followed by further oxidation to carboxylic acid derivatives.

Reduction Reactions

Reduction of 2-(Trifluoromethyl)dioxolane can be achieved using various reducing agents, particularly lithium aluminum hydride and sodium borohydride. These reactions typically yield trifluoromethyl-substituted alcohols as the major products. The reduction process involves the cleavage of the dioxolane ring, followed by the reduction of the resulting carbonyl or hydroxyl groups, depending on the specific conditions employed.

Substitution Reactions

Nucleophilic substitution reactions represent another important class of transformations for 2-(Trifluoromethyl)dioxolane. Various nucleophiles, such as amines and thiols, can react with the compound under basic conditions. These reactions often target the trifluoromethyl group, resulting in the replacement of fluorine atoms or the entire trifluoromethyl moiety with other functional groups. The products of these substitution reactions include various substituted dioxolanes, with the specific outcome depending on the nucleophile employed and the reaction conditions.

Synthesis and Preparation

Laboratory Synthesis

Applications and Uses

Scientific Research Applications

2-(Trifluoromethyl)dioxolane finds significant use in various scientific research fields:

Chemical Synthesis

The compound serves as an important building block in organic synthesis, particularly for the development of more complex fluorinated molecules. Its unique reactivity and structural features make it valuable for creating libraries of fluorinated compounds for various applications.

Medicinal Chemistry

In pharmaceutical research, 2-(Trifluoromethyl)dioxolane is studied for its potential applications in drug development. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic properties. Research is ongoing regarding the compound's potential biological activity and interactions with biomolecules.

Materials Science

The unique properties of fluorinated compounds like 2-(Trifluoromethyl)dioxolane make them valuable in materials science research, particularly for developing specialty materials with enhanced thermal stability, chemical resistance, and surface properties.

Comparison with Related Compounds

Structural Analogues

Table 2: Comparison Between 2-(Trifluoromethyl)dioxolane and 2,2-bis(trifluoromethyl)-1,3-dioxolane

| Property | 2-(Trifluoromethyl)dioxolane | 2,2-bis(trifluoromethyl)-1,3-dioxolane |

|---|---|---|

| CAS Number | 2344-09-4 | 1765-26-0 |

| Molecular Formula | C4H5F3O2 | C5H4F6O2 |

| Molecular Weight | 142.08 g/mol | 210.07 g/mol |

| Boiling Point | 89.5 °C | 82.2 °C at 760 mmHg |

| Density | 1.46 g/cm³ | 1.551 g/cm³ |

| Number of CF3 Groups | 1 | 2 |

This comparison highlights the differences in physical properties between the two related compounds, with the additional trifluoromethyl group in 2,2-bis(trifluoromethyl)-1,3-dioxolane resulting in a higher molecular weight and density but a slightly lower boiling point .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume